Methyl 5-bromo-3-methoxy-2-nitrobenzoate
Description
Methyl 5-bromo-3-methoxy-2-nitrobenzoate (CAS# 67657-90-3) is a substituted benzoate ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol . The compound features a bromine atom at position 5, a methoxy group at position 3, and a nitro group at position 2 on the aromatic ring.
Properties
IUPAC Name |
methyl 5-bromo-3-methoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-7-4-5(10)3-6(9(12)16-2)8(7)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWLUNKRDRBKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-methoxy-2-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing reagent.
Methoxylation: The methoxy group is added through a methoxylation reaction, often using methanol and a suitable catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 5-bromo-3-methoxy-2-aminobenzoate.
Oxidation: Formation of Methyl 5-bromo-3-methoxy-2-carboxybenzoate.
Scientific Research Applications
Methyl 5-bromo-3-methoxy-2-nitrobenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with methyl 5-bromo-3-methoxy-2-nitrobenzoate, differing primarily in substituent type, position, or absence of functional groups. A comparative analysis is presented below:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS# | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| This compound | 67657-90-3 | C₉H₈BrNO₅ | 290.07 | 5-Br, 3-OCH₃, 2-NO₂ |
| Methyl 4-bromo-3-hydroxybenzoate | 106291-80-9 | C₈H₇BrO₃ | 231.05 | 4-Br, 3-OH |
| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | C₉H₉NO₅ | 211.17 | 5-OCH₃, 2-NO₂ |
| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | 164161-49-3 | C₁₆H₁₄NO₆ | 316.29 | 5-OBz (benzyloxy), 4-OCH₃, 2-NO₂ |
Electronic and Steric Effects
- Bromine vs. In contrast, methyl 4-bromo-3-hydroxybenzoate (CAS#106291-80-9) lacks a nitro group, making it less electron-deficient and more prone to oxidation due to the phenolic -OH group .
- Nitro Group Influence : The nitro group at position 2 in the main compound enhances electron withdrawal, stabilizing negative charges in intermediates during nucleophilic substitution reactions. This contrasts with methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS#164161-49-3), where the benzyloxy group introduces additional steric hindrance and lipophilicity .
Physicochemical Properties
- Solubility: The bromine and nitro groups in the main compound likely reduce aqueous solubility compared to non-halogenated analogs like methyl 5-methoxy-2-nitrobenzoate.
- Thermal Stability: Brominated aromatic compounds generally exhibit higher melting points due to increased molecular weight and halogen-induced intermolecular forces. This compound (290.07 g/mol) is heavier than its non-brominated counterpart (211.17 g/mol), suggesting higher thermal stability .
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